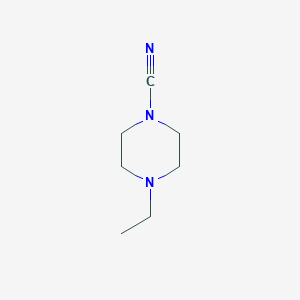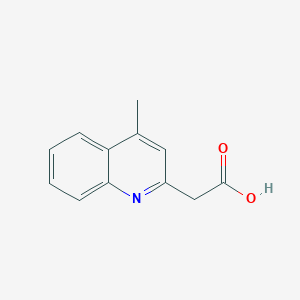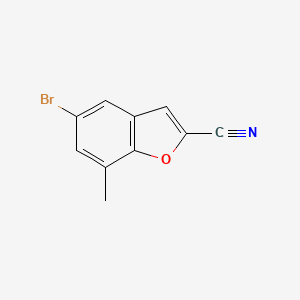
3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound that features a thiolane ring with a but-2-en-1-yl substituent and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the formation of the thiolane ring followed by the introduction of the but-2-en-1-yl and carbaldehyde groups. One common method involves the reaction of a suitable diene with a thiolane precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the thiolane ring. The but-2-en-1-yl group can be introduced via a cross-coupling reaction, and the carbaldehyde group is typically added through an oxidation reaction using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the thiolane ring, the but-2-en-1-yl group, and the carbaldehyde group. These functional groups can participate in various chemical reactions, leading to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a similar but-2-en-1-yl group.
Crotonic acid: A carboxylic acid with a similar but-2-en-1-yl group.
Uniqueness
3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the presence of the thiolane ring and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14O3S |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-[(E)-but-2-enyl]-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3S/c1-2-3-4-9(7-10)5-6-13(11,12)8-9/h2-3,7H,4-6,8H2,1H3/b3-2+ |
InChI Key |
XSJZUODBNNPREQ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1(CCS(=O)(=O)C1)C=O |
Canonical SMILES |
CC=CCC1(CCS(=O)(=O)C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate](/img/structure/B13272221.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13272236.png)

![2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol](/img/structure/B13272259.png)
![2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13272263.png)
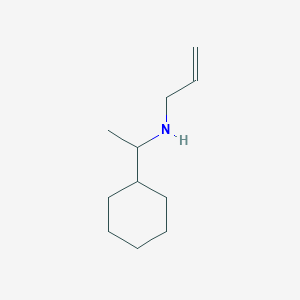
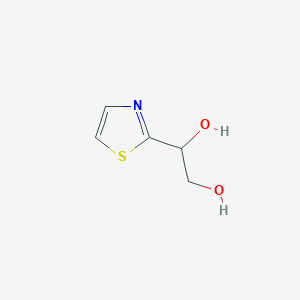
![Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-](/img/structure/B13272277.png)
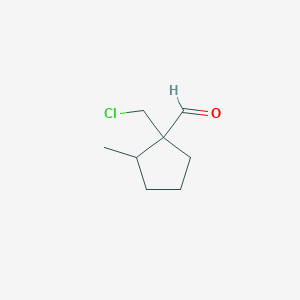
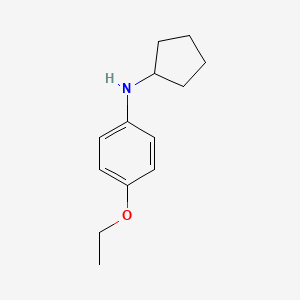
![Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine](/img/structure/B13272297.png)
